IRE1|A kinase-IN-9 Exhibits Comparable Potency to Leading IRE1α Inhibitors (IRE1α kinase-IN-1 and 4μ8C) in Biochemical Assays
IRE1|A kinase-IN-9 (compound 2) demonstrates an average IC50 of <0.1 μM against IRE1α . In cross-study comparison, this potency is within the same order of magnitude as the well-characterized IRE1α kinase inhibitor IRE1α kinase-IN-1 (IC50 = 77 nM) and the RNase inhibitor 4μ8C (IC50 = 76 nM) [1]. This indicates that IRE1|A kinase-IN-9 is a potent tool for inhibiting IRE1α kinase activity at concentrations comparable to established chemical probes.
| Evidence Dimension | Biochemical inhibitory potency (IC50) against IRE1α |
|---|---|
| Target Compound Data | IC50 <0.1 μM (average) |
| Comparator Or Baseline | IRE1α kinase-IN-1: IC50 = 77 nM; 4μ8C: IC50 = 76 nM |
| Quantified Difference | Within a 0.3-fold to 1.3-fold range relative to comparators (estimated) |
| Conditions | In vitro kinase activity assays using recombinant IRE1α protein |
Why This Matters
This confirms that IRE1|A kinase-IN-9 provides high biochemical potency on par with established IRE1α inhibitors, ensuring reliable target engagement for in vitro mechanistic studies.
- [1] Cross, B. C., et al. The molecular basis for selective inhibition of IRE1α's RNase activity by small molecules. Nat. Commun. 2012, 3, 1359. DOI: 10.1038/ncomms2366. View Source
